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Compound of Interest

Compound Name: Bisphenol F-13C6

Cat. No.: B13442701 Get Quote

In-Depth Technical Guide to Bisphenol F-¹³C₆
This technical guide provides comprehensive information on Bisphenol F-¹³C₆, targeting

researchers, scientists, and professionals in drug development. The guide details its chemical

properties, analytical applications, and the biological interactions of its unlabeled counterpart,

Bisphenol F (BPF).

Core Data Presentation
The fundamental chemical and physical properties of Bisphenol F-¹³C₆ are summarized below.

This isotopically labeled compound is primarily utilized as an internal standard in analytical

chemistry for the accurate quantification of Bisphenol F.
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Property Value Citation(s)

CAS Number 1410794-06-7 [1][2]

Molecular Weight 206.19 g/mol [1][2]

Molecular Formula C₇¹³C₆H₁₂O₂ [1]

IUPAC Name

4-[(4-hydroxy(1,2,3,4,5,6-

¹³C₆)cyclohexa-1,3,5-trien-1-

yl)methyl]phenol

Synonyms
BPF-¹³C₆, 4,4'-

Methylenediphenol-¹³C₆

Physical State Solid (at room temperature)

Purity Typically >95% (by HPLC)

Storage Temperature +4°C

Unlabeled CAS Number 620-92-8

Experimental Protocols
Detailed methodologies for the synthesis of Bisphenol F, its analysis using Bisphenol F-¹³C₆ as

an internal standard, and in vitro metabolism studies are provided below.

Synthesis of Bisphenol F (Unlabeled)
Bisphenol F is typically synthesized via an acid-catalyzed condensation reaction between

phenol and formaldehyde.

Materials:

Phenol

Formaldehyde (37% solution)

Acid catalyst (e.g., phosphoric acid, oxalic acid, or a modified cation exchange resin)
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Solvent for purification (e.g., toluene, xylene)

Procedure:

Combine phenol and the acid catalyst in a reaction vessel. The molar ratio of phenol to

formaldehyde is typically high (e.g., 4:1 to 10:1) to favor the formation of the desired product.

Heat the mixture to the desired reaction temperature (e.g., 40-110°C), depending on the

catalyst used.

Slowly add the formaldehyde solution to the reaction mixture with continuous stirring.

Maintain the reaction at the set temperature for a specified duration (e.g., 1-6 hours).

After the reaction is complete, cool the mixture.

Filter the crude product to remove the catalyst.

Purify the product by washing with a suitable solvent (e.g., toluene) or through

recrystallization and/or vacuum distillation to isolate the desired isomers of Bisphenol F.

Analytical Quantification of Bisphenol F using
Bisphenol F-¹³C₆
Bisphenol F-¹³C₆ is used as an internal standard for the accurate quantification of Bisphenol F

in complex matrices like urine, wastewater, and food samples by isotope dilution mass

spectrometry. The general workflow involves sample preparation, extraction, and analysis by

chromatography coupled with mass spectrometry.

Materials:

Bisphenol F-¹³C₆ internal standard solution

Sample matrix (e.g., urine, canned food)

Enzyme for deconjugation (for biological samples, e.g., β-glucuronidase)

Solid-phase extraction (SPE) cartridges
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Extraction solvent (e.g., acetonitrile, methanol)

Derivatization agent (for GC-MS, e.g., acetic anhydride or a silylation agent)

High-performance liquid chromatograph (HPLC) or gas chromatograph (GC)

Tandem mass spectrometer (MS/MS) or high-resolution mass spectrometer (HRMS)

Procedure:

Sample Preparation:

Spike a known amount of the Bisphenol F-¹³C₆ internal standard into the sample.

For biological matrices like urine, perform enzymatic hydrolysis to deconjugate BPF

metabolites back to their free form. This typically involves incubation with β-glucuronidase

at 37°C overnight.

Extraction and Cleanup:

Perform a liquid-liquid extraction or, more commonly, a solid-phase extraction (SPE) to

isolate and concentrate the analytes.

Condition the SPE cartridge with methanol and water.

Load the sample onto the cartridge.

Wash the cartridge to remove interferences.

Elute the analytes with an appropriate solvent (e.g., methanol).

Analysis:

For LC-MS/MS: Evaporate the eluate to dryness and reconstitute in a suitable mobile

phase. Inject the sample into the HPLC-MS/MS system.

For GC-MS: Derivatize the extracted analytes to increase their volatility and thermal

stability before injection into the GC-MS system.
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Quantification:

Monitor the specific mass transitions for both native Bisphenol F and the ¹³C-labeled

internal standard.

Calculate the concentration of Bisphenol F in the original sample based on the ratio of the

peak areas of the native analyte to the internal standard and a calibration curve.

In Vitro Metabolism of Bisphenol F
The metabolism of Bisphenol F can be investigated in vitro using liver microsomes or cell lines

to identify metabolic pathways and potential reactive metabolites.

Materials:

Pooled human liver microsomes or a suitable cell line (e.g., HepG2)

Bisphenol F

Phosphate buffer (pH 7.4)

Magnesium chloride

NADPH regenerating system (for microsomal incubations)

Alamethicin (to permeabilize microsomal vesicles)

Acetonitrile (for quenching the reaction)

LC-HRMS or LC-MS/MS for metabolite identification

Procedure:

Prepare an incubation mixture containing phosphate buffer, magnesium chloride, and liver

microsomes (or cells).

Add Bisphenol F to the mixture to initiate the reaction.

For microsomal studies, add an NADPH regenerating system to start the metabolic process.
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Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

Terminate the reaction by adding a quenching solvent like cold acetonitrile.

Centrifuge the mixture to pellet the protein.

Analyze the supernatant using LC-MS/MS or LC-HRMS to identify and quantify the parent

compound and its metabolites (e.g., glucuronide and sulfate conjugates, hydroxylated

species).

Signaling Pathways and Visualizations
Bisphenol F, similar to its analogue Bisphenol A, is an endocrine-disrupting chemical that can

interfere with various biological signaling pathways.

Peroxisome Proliferator-Activated Receptor Gamma
(PPARγ) Signaling Pathway
Bisphenol F can act as an agonist for PPARγ, a nuclear receptor involved in adipogenesis and

lipid metabolism. This interaction suggests that BPF could function as an "obesogen."

Activation of PPARγ by BPF can lead to the induction of genes involved in lipid metabolism.
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BPF activation of the PPARγ signaling pathway.

Immunotoxicity and Apoptosis Induction in
Macrophages
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Studies have shown that Bisphenol F can induce apoptosis (programmed cell death) in

macrophages. This process is mediated through the activation of the sphingomyelin-ceramide

signaling pathway and oxidative stress, involving both intrinsic and extrinsic apoptotic

pathways.
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BPF-induced apoptosis in macrophages.

Bacterial Degradation Pathway of Bisphenol F
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Certain bacteria, such as Sphingobium yanoikuyae, can biodegrade Bisphenol F. The

degradation is initiated by an attack on the bridging carbon, leading to a series of enzymatic

reactions that break down the molecule.
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Bacterial degradation pathway of Bisphenol F.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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